1,2(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-, 1-(1,1-dimethylethyl) ester
Description
This compound is a quinoline-derived ester characterized by a bicyclic structure with a partially hydrogenated quinoline core. The presence of a tert-butyl ester group (1,1-dimethylethyl) at position 1 and a dicarboxylic acid moiety at positions 1 and 2 contributes to its unique physicochemical properties, including solubility, stability, and reactivity.
Properties
Molecular Formula |
C15H18NO4- |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-2-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11-7-5-4-6-10(11)8-9-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/p-1 |
InChI Key |
NGYOAZMYTIAOTI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Two-Step Acid/Base-Catalyzed Cyclization
This method, detailed in CN108148032B and corroborated by Chem-Impex, involves:
- Intermediate Formation : Reacting a phenol derivative (e.g., substituted phenol) with γ-butyrolactone under basic conditions (e.g., NaOH, KOH).
- Cyclization and Esterification : Treating the intermediate with a Brønsted or Lewis acid catalyst (e.g., ZnCl₂, trifluoromethanesulfonic acid) to induce ring closure and esterification.
- Step 1 : Phenol (5g) and γ-butyrolactone (1.2 eq) are stirred in NaOH/ethanol at 75°C for 8 hr.
- Step 2 : The intermediate is heated with trifluoromethanesulfonic acid (5g) at 150°C for 8 hr, followed by extraction and recrystallization in ethanol.
- Yield : 45–58% (dependent on R-group substituents).
Key Advantages :
tert-Butyl Protection via Carbodiimide Coupling
An alternative approach employs carbodiimide-mediated coupling to introduce the Boc group post-cyclization:
- Cyclization : Synthesize 3,4-dihydroquinoline-2-carboxylic acid via PPA (polyphosphoric acid)-catalyzed lactamization.
- Boc Protection : React the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP (4-dimethylaminopyridine) and DCC (dicyclohexylcarbodiimide).
- 3,4-Dihydroquinoline-2-carboxylic acid (1 eq) is dissolved in THF, treated with Boc₂O (1.5 eq), DMAP (0.1 eq), and stirred at 25°C for 12 hr.
- Yield : 72–85% after column chromatography.
Key Advantages :
Reaction Optimization and Catalysts
Acid Catalysts
Solvent Systems
- Polar Aprotic Solvents : DMF or DMSO enhances intermediate solubility in Step 1.
- Ether Solvents : THF or diethyl ether preferred for Boc protection to minimize side reactions.
Comparative Analysis of Methods
Industrial-Scale Considerations
The two-step cyclization method is favored for manufacturing due to:
- Raw Material Accessibility : Phenol and γ-butyrolactone are commodity chemicals.
- Minimal Purification : Recrystallization in ethanol suffices for >95% purity.
- Environmental Impact : Trifluoromethanesulfonic acid is recyclable via distillation.
Challenges and Limitations
Chemical Reactions Analysis
1-Boc-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain fully hydrogenated quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include substituted quinoline derivatives and fully hydrogenated quinoline compounds.
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that quinoline derivatives exhibit significant antibacterial properties. For instance, derivatives similar to 1,2(2H)-quinolinedicarboxylic acid have been synthesized and tested against various bacterial strains. The mechanism typically involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .
Anticancer Properties
Several studies have indicated that quinoline derivatives possess anticancer activities. They are believed to induce apoptosis in cancer cells through various pathways. For example, compounds structurally related to 1,2(2H)-quinolinedicarboxylic acid have shown promise in inhibiting tumor growth in preclinical models .
Anti-inflammatory Effects
Quinoline derivatives have been explored for their anti-inflammatory effects. Compounds like 1,2(2H)-quinolinedicarboxylic acid can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Synthesis and Derivatives
The synthesis of 1,2(2H)-quinolinedicarboxylic acid typically involves multi-step reactions starting from simpler precursors. Various methods have been documented for the synthesis of this compound and its derivatives:
- Alkylation Reactions : Utilizing alkylating agents to introduce tert-butyl groups efficiently.
- Cyclization Methods : Employing cyclization techniques to form the quinoline core structure.
Case Study 1: Antibacterial Testing
A study focused on synthesizing a series of quinoline derivatives including 1,2(2H)-quinolinedicarboxylic acid and testing them against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure enhanced antibacterial activity significantly.
Case Study 2: Anticancer Activity
In vitro studies were conducted on human cancer cell lines using derivatives of 1,2(2H)-quinolinedicarboxylic acid. The findings revealed that these compounds could inhibit cell proliferation and induce apoptosis at specific concentrations.
Mechanism of Action
The mechanism of action of 1-Boc-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. The Boc-protecting group can be removed under acidic conditions, revealing the active amine group, which can then form hydrogen bonds and electrostatic interactions with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally related esters and heterocyclic derivatives. Below is a detailed analysis:
Structural Analog: 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(3,3-dimethylbutyl)ester
- CAS: 158458-32-3 | Molecular Formula: C₁₆H₂₁NO₄
- Key Differences: Core Structure: The indole derivative features a bicyclic indoline system, whereas the quinolinedicarboxylic acid ester has a partially saturated quinoline backbone. The quinoline core introduces nitrogen at position 1, altering electronic properties compared to the indole’s nitrogen at position 1 . Ester Group: The indole compound uses a 3,3-dimethylbutyl ester, which is bulkier than the tert-butyl group in the quinoline derivative. This impacts steric hindrance and solubility. Polar Surface Area (PSA): The indole derivative has a PSA of 61.88 Ų (calculated), suggesting moderate polarity. The quinoline analog likely exhibits higher polarity due to the additional carboxylic acid group.
Functional Analog: 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid
- CAS: 137088-51-8 | Molecular Formula: C₁₄H₁₇NO₄
- Comparison: Protective Groups: Both compounds utilize tert-butyl esters for carboxylate protection. However, the indoline derivative lacks the partial hydrogenation seen in the quinoline compound, affecting conformational flexibility. Applications: The Boc-protected indolinecarboxylic acid is commonly used in peptide synthesis, whereas the quinolinedicarboxylic ester’s applications remain less documented, though its structure suggests utility in metal coordination or catalysis .
Table 1: Comparative Physicochemical Properties
| Property | Quinolinedicarboxylic Acid Ester | 1H-Indole-1,2-dicarboxylic Acid Ester | Boc-Indolinecarboxylic Acid |
|---|---|---|---|
| Molecular Formula | Not fully reported | C₁₆H₂₁NO₄ | C₁₄H₁₇NO₄ |
| Molecular Weight | ~295.35 (estimated) | 291.34 g/mol | 263.29 g/mol |
| Polar Surface Area (PSA) | ~80–90 Ų (estimated) | 61.88 Ų | 66.4 Ų |
| Boiling Point | Not available | 452.5 ± 45.0 °C (predicted) | Not reported |
| Solubility | Likely low (hydrophobic ester) | Low (logP ~2.5) | Moderate (aqueous/organic) |
Biological Activity
1,2(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-, 1-(1,1-dimethylethyl) ester (also referred to as tert-butyl ester of 3,4-dihydro-2H-quinoline-1,6-dicarboxylic acid) is a compound of interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research.
- IUPAC Name : 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxylic acid
- Molecular Formula : C15H19NO4
- Molecular Weight : 279.32 g/mol
- Purity : ≥96%
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that derivatives of quinoline carboxylic acids possess significant antibacterial properties. The compound has been shown to inhibit the growth of several bacterial strains. For instance:
- Mechanism of Action : The antibacterial effect is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Case Study : A study demonstrated that similar quinoline derivatives exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli in the range of 15-30 µg/mL .
Anticancer Activity
Emerging evidence suggests that the compound may also exhibit anticancer properties:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : In vitro studies have shown that quinoline derivatives can reduce cell viability in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 25 µM .
Structure-Activity Relationship (SAR)
The structure of quinoline derivatives significantly impacts their biological activity. Modifications at specific positions on the quinoline ring can enhance potency and selectivity. For example:
- Substituents : The presence of electron-donating groups at the 6-position has been associated with increased antibacterial activity.
- Table: SAR Analysis
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| 6 | Electron-donating | Increased antibacterial |
| 4 | Halogen | Enhanced anticancer |
| 3 | Alkyl | Variable effects |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for its therapeutic application:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions should be considered.
- Toxicology : Preliminary studies indicate low toxicity in mammalian models at therapeutic doses; however, further studies are necessary to establish safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
